1,7-dibenzyl-8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
CAS No.: 331672-12-9
Cat. No.: VC21439922
Molecular Formula: C27H23BrN6O2
Molecular Weight: 543.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 331672-12-9 |
|---|---|
| Molecular Formula | C27H23BrN6O2 |
| Molecular Weight | 543.4g/mol |
| IUPAC Name | 1,7-dibenzyl-8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione |
| Standard InChI | InChI=1S/C27H23BrN6O2/c1-32-24-23(25(35)34(27(32)36)18-21-10-6-3-7-11-21)33(17-20-8-4-2-5-9-20)26(30-24)31-29-16-19-12-14-22(28)15-13-19/h2-16H,17-18H2,1H3,(H,30,31)/b29-16+ |
| Standard InChI Key | WFCGLOUQVYNDNM-MUFRIFMGSA-N |
| Isomeric SMILES | CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N(C(=N2)N/N=C/C4=CC=C(C=C4)Br)CC5=CC=CC=C5 |
| SMILES | CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N(C(=N2)NN=CC4=CC=C(C=C4)Br)CC5=CC=CC=C5 |
| Canonical SMILES | CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N(C(=N2)NN=CC4=CC=C(C=C4)Br)CC5=CC=CC=C5 |
Introduction
Potential Applications
Purine derivatives have been explored for their therapeutic potential due to their ability to interact with biological targets such as enzymes and receptors.
-
Anticancer Agents: Some purine derivatives have shown promise as anticancer agents by inhibiting enzymes involved in DNA synthesis.
-
Antimicrobial Agents: These compounds can exhibit antimicrobial activity by interfering with microbial DNA synthesis or other essential processes.
-
Anti-inflammatory Agents: Certain purine derivatives may have anti-inflammatory properties, making them candidates for treating inflammatory conditions.
Research Findings
While specific research findings on 1,7-dibenzyl-8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione are not available, studies on similar purine derivatives highlight their potential in drug development. For instance, modifications to the purine ring can significantly alter the compound's biological activity, making it crucial to study the effects of different substituents.
| Compound | Biological Activity | Mechanism |
|---|---|---|
| 6-Mercaptopurine | Anticancer | Inhibits DNA synthesis by interfering with purine metabolism. |
| 6-Thioguanine | Anticancer | Incorporated into DNA, leading to cytotoxic effects. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume